molecular formula C10H11ClFN B13054232 (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Cat. No.: B13054232
M. Wt: 199.65 g/mol
InChI Key: RSXIOALPSYUFAD-JTQLQIEISA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and but-3-en-1-amine.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Chiral Resolution: Since the compound is chiral, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce saturated amines.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The enantiomer of the compound with potentially different biological activity.

    1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(2-Chlorophenyl)but-3-EN-1-amine: A similar compound lacking the fluoro substituent.

Uniqueness

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1

InChI Key

RSXIOALPSYUFAD-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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